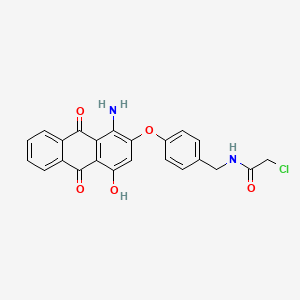

N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide

Description

Properties

CAS No. |

57232-98-1 |

|---|---|

Molecular Formula |

C23H17ClN2O5 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

N-[[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl]methyl]-2-chloroacetamide |

InChI |

InChI=1S/C23H17ClN2O5/c24-10-18(28)26-11-12-5-7-13(8-6-12)31-17-9-16(27)19-20(21(17)25)23(30)15-4-2-1-3-14(15)22(19)29/h1-9,27H,10-11,25H2,(H,26,28) |

InChI Key |

XYJMEPSKBLBCEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC4=CC=C(C=C4)CNC(=O)CCl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Estimated based on bromo/cyano substituent contributions.

Key Observations:

- Substituent Effects on LogP: The chloroacetamide group in the target compound increases lipophilicity (LogP = 3.66) compared to simpler analogs like N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide (LogP = 1.72). Bromo/cyano substituents (e.g., CAS 141399-59-9) also elevate LogP but remain lower than chloroacetamide derivatives .

- Chromatographic Behavior: The target compound’s hydroxy and amino groups enhance polarity, enabling distinct HPLC retention compared to non-polar analogs like Compound 11, which lacks ionizable groups .

Spectral and Reactivity Differences

Nuclear Magnetic Resonance (NMR) Analysis

- Compound 11 (CAS: N/A): ¹H-NMR shows signals for methoxy (δ 3.72) and dihydroanthracene protons (δ 2.80–2.88), while ¹³C-NMR confirms electron-withdrawing cyano groups (δ 116.7) .

- N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide: Expected NH₂ and carbonyl resonances at δ ~6.5–7.5 (aromatic) and δ ~170–175 ppm (amide C=O) .

Reactivity Insights :

- The chloroacetamide group in the target compound is prone to nucleophilic substitution, unlike the stable cyano or methoxy groups in analogs. This reactivity may facilitate derivatization for drug delivery systems .

Q & A

Basic: What are the recommended synthetic routes for N-((4-((1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenyl)methyl)-2-chloroacetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Functionalization of the anthraquinone core (e.g., introducing amino and hydroxy groups via electrophilic substitution or oxidation).

- Step 2: Etherification or coupling of the substituted anthraquinone with a chloromethylphenyl intermediate.

- Step 3: Amidation with chloroacetyl chloride under controlled pH (e.g., using a base like triethylamine to neutralize HCl byproducts).

Key considerations include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve etherification efficiency .

- Purity Monitoring: Use HPLC or TLC to track reaction progress, as side products (e.g., over-oxidized anthraquinones) may form .

Basic: How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer:

- IR Spectroscopy: Identify functional groups:

- NMR Analysis:

- Mass Spectrometry: High-resolution MS confirms the molecular ion (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ from the chloroacetamide group) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature Control: Lower temperatures (~0–5°C) during amidation reduce side reactions (e.g., hydrolysis of chloroacetamide) .

- Catalytic Additives: Use molecular sieves to absorb water in moisture-sensitive steps (e.g., etherification) .

- Workup Strategies:

- Yield Tracking: Design a factorial experiment (e.g., varying solvent ratios, reaction times) and analyze results via ANOVA to identify significant variables .

Advanced: Which computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD): Model interactions with biological targets (e.g., DNA intercalation via anthraquinone’s planar structure) .

- Software Tools: Gaussian (for DFT), GROMACS (for MD), and VMD (for visualization) .

Advanced: How can contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?

Methodological Answer:

- Source Analysis:

- Dose-Response Refinement:

- Use Hill slope analysis to distinguish between specific binding and nonspecific toxicity .

- Validate results with orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for experimental heterogeneity .

Advanced: What strategies address poor aqueous solubility in biological testing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.